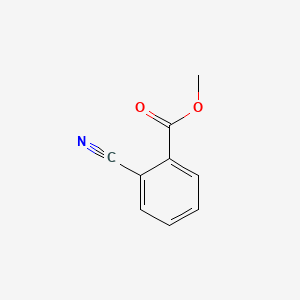
Methyl 2-cyanobenzoate
Cat. No. B1296936
Key on ui cas rn:
6587-24-2
M. Wt: 161.16 g/mol
InChI Key: RAMPDACRJWTXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03964896
Procedure details


Phthalamic acid (240 g, 1.37 moles) in methylenechloride (1.7 l) was stirred and cooled to <5° in an ice bath. Triethylamine (244 ml, 176 g, 1.74 moles) was added and a clear solution was obtained. Methyl chloroformate (200 g, 163 ml, 2.1 moles) was added at such a rate that the temperature did not exceed 5°. As the addition continued, triethylamine hydrochloride precipitated and carbon dioxide was evolved. On completion of the addition, the ice bath was removed and stirring was continued for 12-20 hrs. at room temperature. Triethylamine hydrochloride was removed by filtration and the methylene chloride evaporated. The residue was dissolved in ether (2 l), and this ether solution washed with water, dried over anhydrous sodium sulfate and evaporated. Distillation under reduced pressure gave methyl 2-cyanobenzoate, b.p. 125° at 2.5 mm, 215 g (97%), a solid at room temperature, M.P. 45°-6°.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=O.[CH2:13](N(CC)CC)C.ClC(OC)=O>C(Cl)Cl>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([O:12][CH3:13])=[O:11])#[N:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
1.7 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
244 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
163 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to <5° in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a clear solution was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 5°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
As the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triethylamine hydrochloride precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Triethylamine hydrochloride was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether (2 l)
|
WASH
|
Type
|
WASH
|
|
Details
|
this ether solution washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 (± 4) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
